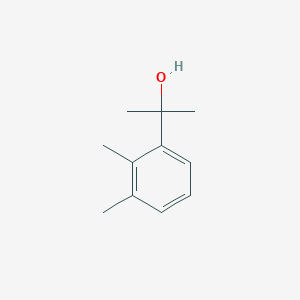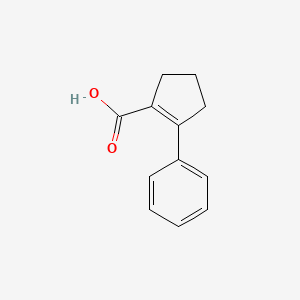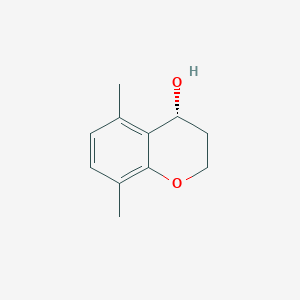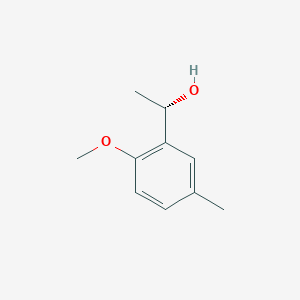
(1S)-1-(2-methoxy-5-methylphenyl)ethanol
描述
(1S)-1-(2-methoxy-5-methylphenyl)ethanol, also known as L-α-Phenylethanolamine (PEA), is a natural compound found in various plant species. It has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and cancer research.
科学研究应用
PEA has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and cancer research. In neuroscience, PEA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiology, PEA has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular diseases. In cancer research, PEA has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.
作用机制
PEA exerts its effects through various mechanisms, including the modulation of neurotransmitters, the activation of adrenergic receptors, and the inhibition of monoamine oxidase. PEA has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its neuroprotective effects. PEA also activates adrenergic receptors, which results in vasodilation and increased blood flow. Finally, PEA inhibits monoamine oxidase, which increases the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
PEA has been shown to have various biochemical and physiological effects, including increased blood flow, increased energy expenditure, and increased thermogenesis. PEA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
PEA has several advantages for lab experiments, including its natural origin, low toxicity, and easy synthesis. However, PEA also has limitations, including its instability and short half-life.
未来方向
There are several future directions for PEA research, including the development of PEA-based drugs for the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, further research is needed to elucidate the mechanisms of action of PEA and to optimize its synthesis and stability for use in clinical applications.
属性
IUPAC Name |
(1S)-1-(2-methoxy-5-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8,11H,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTWYDMGMVMECF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-methoxy-5-methylphenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




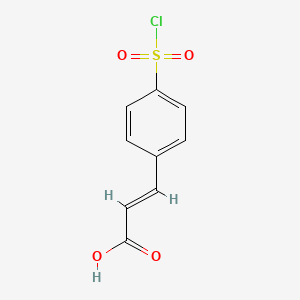
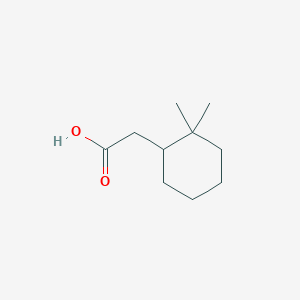
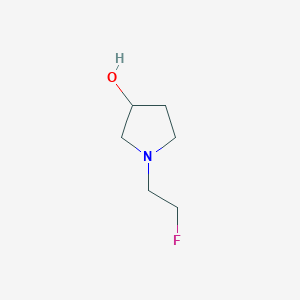



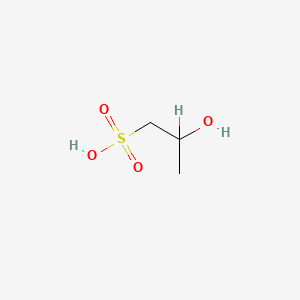
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-decahydroquinoline-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3379368.png)
![Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3379369.png)

